Thiamine Nitrate

Beschreibung

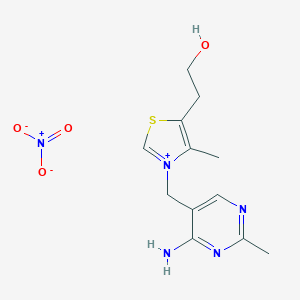

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol;nitrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N4OS.NO3/c1-8-11(3-4-17)18-7-16(8)6-10-5-14-9(2)15-12(10)13;2-1(3)4/h5,7,17H,3-4,6H2,1-2H3,(H2,13,14,15);/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIERGBJEBXXIGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCO.[N+](=O)([O-])[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N5O4S | |

| Record name | thiamine nitrate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4038762 | |

| Record name | Thiamine nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4038762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

532-43-4 | |

| Record name | Thiamine nitrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=532-43-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiamine mononitrate [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000532434 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiazolium, 3-[(4-amino-2-methyl-5-pyrimidinyl)methyl]-5-(2-hydroxyethyl)-4-methyl-, nitrate (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Thiamine nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4038762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thiamine nitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.763 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THIAMINE MONONITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8K0I04919X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Thiamine Nitrate's Mechanism of Action in Neuronal Cells: A Technical Guide

Introduction

Thiamine (B1217682) (Vitamin B1), an essential water-soluble vitamin, is critical for the proper functioning of the nervous system.[1] Its deficiency is linked to severe neurological and cardiovascular complications, including Wernicke-Korsakoff syndrome, which is characterized by neuronal damage and cognitive impairment.[2][3] Thiamine nitrate (B79036), a stable salt form of thiamine, serves as a prodrug that is converted into its biologically active forms within the body.[4] This technical guide provides an in-depth exploration of the molecular mechanisms through which thiamine nitrate exerts its effects on neuronal cells, focusing on its role in energy metabolism, neurotransmission, and neuroprotection. This document is intended for researchers, scientists, and professionals in drug development engaged in the study of neurodegenerative diseases and neuronal metabolism.

Cellular Uptake and Bioactivation

This compound, once administered, is absorbed and transported to neuronal tissues. The transport across the blood-brain barrier and into neuronal cells is a complex process mediated by specific transporters.[5] In the cytoplasm, thiamine is rapidly phosphorylated by the enzyme thiamine pyrophosphokinase (TPK1) to its most active form, thiamine pyrophosphate (TPP), also known as thiamine diphosphate (B83284) (TDP).[6][7] This phosphorylation is a crucial step, acting as a driving force for thiamine uptake and retention within the cell.[7][8] TPP is the primary coenzyme form that participates in critical metabolic pathways.[9]

References

- 1. B Vitamins in the nervous system: Current knowledge of the biochemical modes of action and synergies of thiamine, pyridoxine, and cobalamin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The importance of thiamine (vitamin B1) in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mister-blister.com [mister-blister.com]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. news-medical.net [news-medical.net]

- 6. Thiamine metabolism is critical for regulating correlated growth of dendrite arbors and neuronal somata - PMC [pmc.ncbi.nlm.nih.gov]

- 7. portlandpress.com [portlandpress.com]

- 8. Mechanism of thiamine transport in neuroblastoma cells. Inhibition of a high affinity carrier by sodium channel activators and dependence of thiamine uptake on membrane potential and intracellular ATP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Thiamine pyrophosphate - Wikipedia [en.wikipedia.org]

What is the complete chemical structure of thiamine nitrate?

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of thiamine (B1217682) nitrate (B79036) (Vitamin B1 Mononitrate), focusing on its complete chemical structure, physicochemical properties, and relevant experimental methodologies. Thiamine is an essential water-soluble vitamin crucial for carbohydrate metabolism and neurological function. The nitrate salt is often preferred for food fortification and pharmaceutical manufacturing due to its enhanced stability and non-hygroscopic nature compared to thiamine hydrochloride.

Chemical Structure and Identification

Thiamine nitrate is the salt formed from one mole of the thiamine cation and one mole of the nitrate anion. The thiamine cation consists of a pyrimidine (B1678525) ring and a thiazolium ring linked by a methylene (B1212753) bridge. The positive charge is located on the quaternary nitrogen atom within the thiazolium ring.

-

IUPAC Name: 3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-5-(2-hydroxyethyl)-4-methyl-1,3-thiazol-3-ium nitrate[1]

-

Synonyms: Thiamine mononitrate, Vitamin B1 nitrate, Aneurine mononitrate

-

CAS Number: 532-43-4

-

Chemical Formula: C₁₂H₁₇N₅O₄S

The structural formula is presented below:

Figure 1: 2D representation of the this compound chemical structure, showing the thiamine cation and the nitrate anion.

Physicochemical Properties

The physicochemical properties of this compound are critical for its application in drug formulation and food fortification. Key quantitative data are summarized in Table 1.

| Property | Value | References |

| Appearance | White or almost white crystalline powder or small, colorless crystals. | [2][4] |

| Odor | Odorless or a slight, characteristic odor. | [2] |

| Melting Point | Approx. 193-200 °C (with decomposition). | [2][5][6] |

| Solubility | Sparingly soluble in water (2.7 g/100 mL at 25 °C); freely soluble in boiling water; very slightly soluble in ethanol; practically insoluble in diethyl ether. | [2][3][4][5][7] |

| pH | 6.0 – 7.5 (in a 1 in 50 solution); 6.5 - 8.0 (for a 1.0 g in 100 mL solution). | [2][8][9] |

| Loss on Drying | Not more than 1.0% (when dried at 105 °C for 2 hours). | [8][9] |

| Residue on Ignition | Not more than 0.2%. | [8][9] |

| Chloride Impurity | Not more than 0.06%. | [8][9] |

| Sulfate (B86663) Impurity | Not more than 0.011%. | [2] |

Experimental Protocols

The following protocols are based on established pharmacopeial methods for the identification, purity, and assay of this compound.

A. Test for Nitrate (Brown Ring Test)

-

Principle: This test identifies the nitrate ion by its reaction with ferrous sulfate in the presence of concentrated sulfuric acid, forming a brown nitrosyliron(II) sulfate complex.

-

Methodology:

-

Prepare a solution of this compound (1 in 50).

-

To 2 mL of the solution, carefully add 2 mL of concentrated sulfuric acid and mix.

-

Cool the mixture under tap water.

-

Carefully superimpose 2 mL of ferrous sulfate test solution (TS) onto the surface of the mixture.

-

Positive Result: A brown ring is produced at the junction of the two liquid layers.[8][9][10]

-

B. Thiochrome Fluorescence Test

-

Principle: In an alkaline solution, thiamine is oxidized by potassium ferricyanide (B76249) to form thiochrome, a compound that exhibits a strong blue fluorescence under ultraviolet light. This reaction is highly specific to thiamine.

-

Methodology:

-

Prepare a solution of this compound (1 in 500).[2]

-

To 5 mL of this solution, add 2.5 mL of sodium hydroxide (B78521) TS and 0.5 mL of potassium ferricyanide TS.[2][8]

-

Add 5 mL of 2-methyl-1-propanol (B41256) (or isobutyl alcohol) and shake the mixture vigorously for 2 minutes.[2]

-

Allow the layers to separate.

-

Examine the upper alcohol layer under ultraviolet light (main wavelength: 365 nm).

-

Positive Result: The alcohol layer shows a distinct blue-purple fluorescence.[2] The fluorescence disappears upon acidification and reappears when the solution is made alkaline again.[2]

-

-

Principle: This method separates thiamine from its related substances and an internal standard using reverse-phase HPLC with UV detection. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a reference standard.

-

Methodology (based on USP monograph):

-

Mobile Phase: Prepare a filtered and degassed mixture of a buffer solution (containing 0.005 M sodium 1-octanesulfonate) and a methanol/acetonitrile mixture (3:2). The typical ratio is 60:40 (buffer:organic).[11][12]

-

Internal Standard Solution: Prepare a solution of methyl benzoate (B1203000) in the mobile phase (e.g., 2.0% v/v).[11][12]

-

Standard Preparation: Accurately weigh USP Thiamine Hydrochloride Reference Standard, dissolve in mobile phase, add a precise volume of the internal standard solution, and dilute to a known final concentration.

-

Assay Preparation: Accurately weigh about 200 mg of thiamine mononitrate, dissolve in a 100-mL volumetric flask with the mobile phase.[8][10] Transfer 10.0 mL of this solution to a 50-mL volumetric flask, add 5.0 mL of the internal standard solution, and dilute to volume with the mobile phase.[8][10]

-

Chromatographic System:

-

Procedure: Separately inject equal volumes of the Standard preparation and the Assay preparation into the chromatograph. Record the chromatograms and measure the peak areas.

-

Calculation: Calculate the quantity of C₁₂H₁₇N₅O₄S in the portion of Thiamine Mononitrate taken by comparing the peak area ratios (thiamine/internal standard) from the Assay preparation with those from the Standard preparation.

-

Biological and Synthetic Pathways

Upon absorption, this compound dissociates, and the thiamine cation is converted into its biologically active forms, primarily thiamine pyrophosphate (TPP), which acts as an essential coenzyme in cellular metabolism.

Caption: Metabolic activation of thiamine to its coenzyme forms.

A common industrial method for producing thiamine mononitrate involves the conversion from a precursor like thiamine sulfate, avoiding the use of heavy metal salts for precipitation.

Caption: Simplified workflow for this compound synthesis.

The logical sequence for identifying a sample as this compound according to pharmacopeial standards can be visualized as a decision-making workflow.

Caption: Logical workflow for the identification of this compound.

References

- 1. scribd.com [scribd.com]

- 2. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 3. This compound | 532-43-4 [chemicalbook.com]

- 4. Vitamin B1 (this compound) [jxtxpharm.com]

- 5. moogenecare.com [moogenecare.com]

- 6. parchem.com [parchem.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. pharmacopeia.cn [pharmacopeia.cn]

- 9. Thiamine Mononitrate [drugfuture.com]

- 10. uspbpep.com [uspbpep.com]

- 11. drugfuture.com [drugfuture.com]

- 12. scribd.com [scribd.com]

The Central Role of Thiamine Nitrate in Cellular Energy Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of thiamine (B1217682) nitrate's critical role in cellular metabolism. It details the conversion of thiamine nitrate (B79036) to its biologically active form, thiamine pyrophosphate (TPP), and elucidates TPP's function as an indispensable cofactor for key enzymes in central metabolic pathways, including carbohydrate and amino acid metabolism. This document offers a comprehensive resource, complete with quantitative data, detailed experimental protocols, and pathway visualizations to support advanced research and drug development.

Introduction: From Prodrug to Essential Cofactor

Thiamine, or vitamin B1, is an essential water-soluble vitamin critical for cellular function.[1] Thiamine nitrate is a stable, synthetic salt of thiamine commonly used in dietary supplements and food fortification.[2][3] Upon ingestion, this compound is absorbed and serves as a prodrug, being converted into its metabolically active form, thiamine pyrophosphate (TPP), also known as thiamine diphosphate (B83284) (ThDP) or cocarboxylase.[2][4] TPP is a vital cofactor for several enzymes that catalyze critical reactions in carbohydrate and branched-chain amino acid metabolism.[1][5] Its presence is essential for the efficient generation of adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell, as well as for the synthesis of nucleic acids, fatty acids, and neurotransmitters.[2][6] Thiamine deficiency can lead to severe neurological and cardiovascular disorders, such as beriberi and Wernicke-Korsakoff syndrome, underscoring its importance in human health.[1][5]

Bioactivation: The Conversion of Thiamine to Thiamine Pyrophosphate

The journey of this compound from ingestion to metabolic utility involves absorption and a crucial enzymatic phosphorylation step.

Absorption

This compound is primarily absorbed in the small intestine.[2] This process is mediated by both active, carrier-mediated transport at low physiological concentrations and passive diffusion at higher concentrations.[2][7]

Phosphorylation

Once inside the cell, thiamine is converted to its active form, TPP. This reaction is catalyzed by the cytosolic enzyme thiamine pyrophosphokinase (TPK) , which transfers a pyrophosphate group from ATP to thiamine.[2][8] This bioactivation is essential, as TPP is the form required by enzymes in key metabolic pathways.[1] The liver is the primary site of this conversion, although most tissues possess the necessary enzymatic machinery.[9]

References

- 1. Thiamin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. Thiamin - Health Professional Fact Sheet [ods.od.nih.gov]

- 4. Thiamine pyrophosphate - Wikipedia [en.wikipedia.org]

- 5. droracle.ai [droracle.ai]

- 6. Thiamine Biochemistry [thiamine.dnr.cornell.edu]

- 7. droracle.ai [droracle.ai]

- 8. SMPDB [smpdb.ca]

- 9. droracle.ai [droracle.ai]

The Cornerstone of Cellular Energy: A Technical Guide to Thiamine Nitrate's Biological Functions and Importance

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the critical role of thiamine (B1217682) nitrate (B79036) in cellular metabolism, neurological function, and overall health. This document provides an in-depth analysis of its biological functions, supported by quantitative data, detailed experimental protocols, and visualizations of key metabolic pathways.

Thiamine, or Vitamin B1, is an indispensable water-soluble vitamin, with thiamine nitrate serving as a stable and widely utilized synthetic form for supplementation and therapeutic applications. Its biological significance is intrinsically linked to its conversion into the active coenzyme, thiamine pyrophosphate (TPP), which is fundamental to a cascade of enzymatic reactions essential for life. This guide elucidates the multifaceted roles of this compound, from its pivotal function in energy metabolism to its vital contribution to nervous system integrity.

Core Biological Functions of Thiamine

Thiamine, in its active form as TPP, acts as a critical cofactor for several key enzymes involved in the catabolism of carbohydrates and amino acids.[1] Its deficiency disrupts these central metabolic pathways, leading to a range of severe health issues.[2]

1. Energy Metabolism: TPP is an essential coenzyme for multiple enzymes crucial for carbohydrate metabolism.[3] These include:

-

Pyruvate Dehydrogenase Complex (PDH): This complex facilitates the conversion of pyruvate, a product of glycolysis, into acetyl-CoA. This reaction is a critical link between glycolysis and the citric acid cycle (Krebs cycle), the central hub of cellular respiration.[4]

-

α-Ketoglutarate Dehydrogenase Complex: A key enzyme in the citric acid cycle, it catalyzes the conversion of α-ketoglutarate to succinyl-CoA.[4]

-

Branched-Chain α-Ketoacid Dehydrogenase (BCKDH) Complex: This enzyme is vital for the metabolism of branched-chain amino acids (leucine, isoleucine, and valine).[5]

-

Transketolase: A crucial enzyme in the pentose (B10789219) phosphate (B84403) pathway (PPP), which is essential for the synthesis of nucleotides (the building blocks of DNA and RNA) and NADPH, a key reducing agent in anabolic processes and antioxidant defense.[5][6]

2. Nervous System Function: The brain is highly dependent on glucose metabolism for its energy supply, making it particularly vulnerable to thiamine deficiency.[7] Thiamine is integral to the synthesis of neurotransmitters and the maintenance of myelin sheaths that protect nerve fibers.[8] Deficiency can lead to severe neurological conditions such as beriberi and Wernicke-Korsakoff syndrome, characterized by symptoms like confusion, memory loss, ataxia, and peripheral neuropathy.[9][10]

3. Cardiovascular Health: Thiamine is also important for maintaining proper cardiovascular function.[11] Severe thiamine deficiency can lead to a form of beriberi known as "wet beriberi," which is characterized by heart failure and edema.

Comparative Bioavailability of Thiamine Forms

While various forms of thiamine are available, their bioavailability can differ. The following table summarizes available data on the bioavailability of this compound and thiamine hydrochloride. It is important to note that direct, head-to-head comparative studies in humans are limited.

| Thiamine Form | Bioavailability Data | Source |

| This compound | After 24 hours of administration, the phosphorylation ratio in whole blood decreased from an initial 13.5 ± 7.3 to 9.0 ± 4.8. | [12] |

| Thiamine Hydrochloride | Estimated to have a bioavailability between 3.7% and 5.3% from oral administration. | [13] |

| Benfotiamine (B1667992) (lipid-soluble derivative) | Demonstrates significantly improved bioavailability compared to water-soluble forms like this compound. Thiamine concentrations in blood and tissues are reportedly 67% higher after oral administration of benfotiamine compared to this compound. | [12][14] |

Key Metabolic Pathways Involving Thiamine

To visually represent the central role of thiamine in cellular metabolism, the following diagrams illustrate its involvement in key pathways.

Caption: Role of TPP in linking Glycolysis to the Citric Acid Cycle.

Caption: Role of TPP in the Pentose Phosphate Pathway.

Experimental Protocols

Accurate assessment of thiamine status and the study of its deficiency are crucial for research and clinical practice. The following are detailed methodologies for key experiments.

Induction of Thiamine Deficiency in a Mouse Model

This protocol combines a thiamine-deficient diet with the administration of a thiamine antagonist, pyrithiamine (B133093), to induce a reproducible state of thiamine deficiency.[7][8][15]

Materials:

-

Thiamine-deficient rodent chow (e.g., Harlan Teklad diet 85027)

-

Pyrithiamine hydrobromide (Sigma-Aldrich)

-

Sterile saline solution (0.9% NaCl)

-

Standard laboratory rodent chow

-

Thiamine hydrochloride solution (100 mg/mL)

-

Male Swiss mice or other appropriate strain

Procedure:

-

House adult male mice individually and provide ad libitum access to water.

-

For the experimental group, provide the thiamine-deficient diet for a period of 10-14 days.[7][8]

-

Concurrently, administer daily intraperitoneal (IP) injections of pyrithiamine hydrobromide at a dose of 5 µg/10 g of body weight (or 0.25 mg/mL at 1 mL/kg bodyweight).[7][8]

-

The control group should receive standard laboratory chow and daily IP injections of sterile saline.

-

Monitor the animals daily for signs of thiamine deficiency, which may include weight loss, ataxia, and seizures.

-

Upon the onset of severe neurological signs (e.g., seizure activity), or after the predetermined experimental period, administer a rescue injection of thiamine hydrochloride (100 mg/kg, IP) and switch the diet back to standard chow.[8]

Measurement of Thiamine Levels in Whole Blood by HPLC

High-performance liquid chromatography (HPLC) with fluorescence detection is a sensitive and specific method for quantifying thiamine and its phosphate esters in biological samples.[4][11][16]

Materials:

-

Whole blood collected in EDTA tubes

-

Trichloroacetic acid (TCA) solution (10%)

-

Potassium ferricyanide (B76249) solution

-

Methanol (B129727) (HPLC grade)

-

Sodium phosphate buffer

-

Reversed-phase HPLC column (e.g., C18)

-

Fluorescence detector (Excitation: ~365 nm, Emission: ~450 nm)

-

Thiamine standards (thiamine, thiamine monophosphate, thiamine diphosphate)

Procedure:

-

Sample Preparation:

-

Derivatization:

-

Thiamine and its esters are converted to fluorescent thiochrome (B1210408) derivatives by adding an oxidizing agent like potassium ferricyanide in an alkaline solution. This step is often automated in modern HPLC systems.

-

-

HPLC Analysis:

-

Inject the derivatized sample onto the reversed-phase HPLC column.

-

Use a gradient elution with a mobile phase consisting of a mixture of methanol and a phosphate buffer.

-

Detect the separated thiochrome derivatives using a fluorescence detector.

-

-

Quantification:

-

Create a standard curve using known concentrations of thiamine, TMP, and TPP standards.

-

Calculate the concentrations of thiamine and its esters in the blood sample by comparing their peak areas to the standard curve.

-

Erythrocyte Transketolase Activity (ETKAC) Assay

The ETKAC assay is a functional test that measures the activity of the TPP-dependent enzyme transketolase in red blood cells, providing an indirect measure of thiamine status.[6][10]

Materials:

-

Heparinized whole blood

-

Saline solution (0.9% NaCl)

-

Lysing solution (e.g., deionized water)

-

Ribose-5-phosphate solution

-

Thiamine pyrophosphate (TPP) solution

-

Coupled enzyme system (e.g., triosephosphate isomerase and glycerol-3-phosphate dehydrogenase)

-

NADH solution

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Erythrocyte Preparation:

-

Centrifuge the heparinized whole blood to separate plasma and buffy coat.

-

Wash the remaining erythrocytes three times with cold saline solution.

-

Lyse the washed erythrocytes by adding a lysing solution.

-

-

Enzyme Activity Measurement:

-

The assay is performed in two parallel reactions for each sample: one with and one without the addition of exogenous TPP.

-

The reaction mixture contains the erythrocyte lysate, ribose-5-phosphate as the substrate, and the coupled enzyme system with NADH.

-

The rate of NADH consumption, measured as a decrease in absorbance at 340 nm, is proportional to the transketolase activity.

-

-

Calculation of ETKAC:

-

The ETKAC is calculated as the ratio of the stimulated transketolase activity (with added TPP) to the basal activity (without added TPP).

-

ETKAC = (Activity with TPP) / (Basal Activity)

-

-

Interpretation:

-

ETKAC values of 1.0 - 1.14 are considered normal (thiamine sufficiency).

-

Values between 1.15 and 1.25 suggest a moderate risk of deficiency.

-

Values greater than 1.25 indicate a high risk of thiamine deficiency.

-

Conclusion

This compound, as a stable precursor to the biologically active thiamine pyrophosphate, is of paramount importance in human health and disease. Its central role in energy metabolism, particularly in carbohydrate and amino acid processing, underscores the severe consequences of its deficiency. The brain's high energy demands make it especially susceptible to the neurological damage caused by inadequate thiamine levels. The experimental protocols detailed herein provide robust methods for researchers to investigate thiamine deficiency and assess thiamine status, contributing to a deeper understanding of its physiological roles and the development of effective therapeutic strategies. Further research into the comparative bioavailability of different thiamine formulations is warranted to optimize supplementation and treatment regimens.

References

- 1. [PDF] Pharmacokinetics of high-dose oral thiamine hydrochloride in healthy subjects | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. Early edematous lesion of pyrithiamine induced acute thiamine deficient encephalopathy in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Nutritional Assessment: Thiamine [nutritionalassessment.org]

- 5. Induction of thiamine deficiency (TD) [bio-protocol.org]

- 6. Use of the Pyrithiamine-Induced Thiamine Deficient Animal Model of Korsakoff’s Syndrome for Exploratory Research Activities in Undergraduate Physiological Psychology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. semanticscholar.org [semanticscholar.org]

- 8. Erythrocyte transketolase activity coefficient (ETKAC) assay protocol for the assessment of thiamine status - PMC [pmc.ncbi.nlm.nih.gov]

- 9. lcms.cz [lcms.cz]

- 10. researchgate.net [researchgate.net]

- 11. Pharmacokinetics of high-dose oral thiamine hydrochloride in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. login.medscape.com [login.medscape.com]

- 14. Simple HPLC Method with Internal Standard for Evaluation of Vitamin B1 Status By Use of Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. scispace.com [scispace.com]

- 16. Erythrocyte transketolase activity coefficient (ETKAC) assay protocol for the assessment of thiamine status - PubMed [pubmed.ncbi.nlm.nih.gov]

The Advent of a Stable Vitamin: A Technical History of Thiamine Nitrate

An In-depth Guide on the Emergence and Initial Scientific Investigation of Thiamine (B1217682) Nitrate (B79036) for Researchers, Scientists, and Drug Development Professionals.

Introduction

The story of thiamine nitrate is not one of serendipitous discovery in a remote laboratory, but rather a tale of targeted chemical innovation driven by the practical need for a more stable form of the essential nutrient, Vitamin B1. Following the landmark isolation and synthesis of thiamine in the 1930s, primarily in its hydrochloride salt form, researchers and food scientists quickly encountered challenges with its stability, particularly in the context of food fortification.[1][2] Thiamine hydrochloride's hygroscopic nature and susceptibility to degradation limited its effectiveness in various applications. This technical guide delves into the historical development and initial research surrounding this compound, a salt form engineered for superior stability.

From Discovery of Thiamine to the Need for a Stable Salt

The journey to this compound begins with the foundational work on thiamine itself. After years of research into the cause of beriberi, a debilitating neurological condition, thiamine was first isolated and its chemical structure elucidated.[3][4] The complete synthesis of thiamine was achieved in 1936 by Robert R. Williams and his team.[5][6][7][8] This breakthrough paved the way for the therapeutic use of Vitamin B1 and the fortification of foods to combat deficiency.[9]

However, the initial thiamine salt produced, thiamine hydrochloride, presented practical challenges. Its tendency to absorb moisture from the air (hygroscopicity) and its relative instability, especially in the presence of heat and varying pH levels, made it less than ideal for widespread use in food products that required a long shelf life.[10][11] This necessity for a more robust form of thiamine spurred further research into different salt derivatives.

The Emergence of this compound: A Story of Enhanced Stability

While a definitive "eureka" moment for the discovery of this compound is not prominently documented, its development was a logical progression in the field of vitamin chemistry. Scientists sought a salt form that would be less prone to degradation and more suitable for incorporation into dry food products. This compound emerged as the solution.

The key advantage of this compound lies in its non-hygroscopic nature and enhanced stability compared to its hydrochloride counterpart.[10][11] This made it a superior candidate for the fortification of flour and other dry goods, a practice that was becoming increasingly important for public health.[1][9]

Initial Synthesis Methodologies

Early methods for the synthesis of thiamine mononitrate often started with thiamine hydrochloride or thiamine sulfate (B86663). A notable patent from the era, US2844579A, describes a process for preparing thiamine mononitrate from a thiamine sulfate solution.[12] This process aimed to overcome the challenges of previous methods that used barium salts, which could lead to product contamination.[12]

A later publication by V. M. Tursin and L. G. Chebotareva in 1971 also detailed a method for the synthesis of thiamine mononitrate, indicating ongoing refinement of the process.[13] More recent patents describe the oxidation of thiothiamine (B128582) with hydrogen peroxide to produce thiamine sulfate, which is then converted to this compound using nitric acid and neutralized with ammonium (B1175870) hydroxide.[14]

Comparative Analysis: this compound vs. Thiamine Hydrochloride

The primary driver for the development of this compound was its superior stability. Initial and subsequent research consistently demonstrated this advantage.

| Property | This compound | Thiamine Hydrochloride | Reference(s) |

| Hygroscopicity | Low | High | [10][11] |

| Stability in Dry Products | High | Lower | [11] |

| Aqueous Solution Stability | Generally considered more stable, especially at neutral to slightly acidic pH. | Less stable, particularly as pH increases. | [10] |

Experimental Protocols of Early Synthesis

Representative Synthesis from Thiamine Sulfate (Based on US Patent 2,844,579A)

-

Starting Material: A solution of thiamine sulfate is obtained, often as a product of a preceding chemical reaction.[12]

-

Nitrate Salt Addition: A water-soluble nitrate salt, such as ammonium nitrate or sodium nitrate, is added to the thiamine sulfate solution.[12]

-

pH Adjustment: The pH of the solution is carefully adjusted to a range of 5.3-5.8 using a suitable base, such as a saturated solution of ammonium carbonate. This step is critical for the precipitation of thiamine mononitrate.[12]

-

Crystallization: The mixture is cooled to approximately 5°C to induce the crystallization of thiamine mononitrate.[12]

-

Isolation and Purification: The solid thiamine mononitrate is separated by filtration and washed with a solvent like anhydrous alcohol to remove impurities.[12]

Logical Progression of Thiamine Salt Development

The development from thiamine to its more stable nitrate salt can be visualized as a logical progression driven by practical needs in public health and food science.

Caption: Logical workflow from the initial discovery of thiamine to the development of this compound.

Thiamine's Biological Role: The Underlying Importance

Regardless of the salt form, once ingested, thiamine is converted in the body to its active form, thiamine pyrophosphate (TPP). TPP is a crucial coenzyme in several metabolic pathways, most notably in carbohydrate metabolism.[15][16] It is essential for the function of enzymes like pyruvate (B1213749) dehydrogenase and alpha-ketoglutarate (B1197944) dehydrogenase, which are critical for cellular energy production.[16] Thiamine also plays a vital role in the proper functioning of the nervous system.[15][17]

Caption: Simplified pathway of thiamine metabolism and function in the body.

Conclusion

The history of this compound is a clear example of targeted scientific advancement to address a practical limitation of an essential nutrient. While the initial discovery of thiamine was a groundbreaking moment in nutritional science, the subsequent development of its more stable nitrate salt was a crucial step in enabling its effective use in food fortification programs that have had a profound impact on global public health. The initial research, driven by the need for stability, laid the groundwork for the widespread and successful application of this compound in preventing thiamine deficiency diseases.

References

- 1. Overview of Food Fortification in the United States and Canada - Dietary Reference Intakes - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Improving Thiamin (Vitamin B1) Delivery in Foods by Understanding its Physical and Chemical Stability Form and Enriched Products | National Agricultural Library [nal.usda.gov]

- 3. The discovery of thiamin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. newworldencyclopedia.org [newworldencyclopedia.org]

- 5. Thiamine - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Thiamine and selected thiamine antivitamins — biological activity and methods of synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Robert R. Williams - Wikipedia [en.wikipedia.org]

- 9. The Evolution of Food Fortification: Key Historical Milestones - Agriculture Notes by Agriculture.Institute [agriculture.institute]

- 10. researchgate.net [researchgate.net]

- 11. Thiamine fortification strategies in low‐ and middle‐income settings: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. US2844579A - Process for thiamine monomtrate - Google Patents [patents.google.com]

- 13. Synthesis of thiamine mononitrate | Semantic Scholar [semanticscholar.org]

- 14. Preparation method of thiamine mononitrate - Eureka | Patsnap [eureka.patsnap.com]

- 15. Thiamin | Vitamin B1, Coenzyme, Metabolism | Britannica [britannica.com]

- 16. Thiamin | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 17. Thiamine | C12H17N4OS+ | CID 1130 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to Thiamine: Natural Sources, Prevalence, and the Synthetic Role of Thiamine Nitrate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of thiamine (B1217682) (Vitamin B1), focusing on its natural origins, prevalence in various sources, and the distinct role of its synthetic form, thiamine nitrate (B79036). It is designed to be a technical resource, offering quantitative data, detailed experimental protocols for analysis, and a logical framework for understanding the relationship between the natural vitamin and its commercially utilized synthetic derivatives.

Executive Summary: Thiamine vs. Thiamine Nitrate

A critical distinction for researchers is that This compound does not occur naturally . It is a synthetic, stable nitrate salt form of thiamine.[1] The naturally occurring form of the vitamin, thiamine, is found in a wide variety of foods.[2][3][4] this compound is produced chemically and is widely used in food fortification and nutritional supplements due to its enhanced stability compared to other forms like thiamine hydrochloride, especially in dry products.[5][6][7] Its stability ensures a longer shelf life and consistent potency in fortified products such as flour, cereals, and infant formulas.[5][6] This guide will, therefore, focus on the natural sources and prevalence of thiamine and provide the technical context for the synthesis and application of this compound.

Natural Sources and Quantitative Prevalence of Thiamine

Thiamine is naturally present in both plant- and animal-based foods.[8][9] In plant-derived foods, it is often found as free thiamine, while in animal products, it predominantly exists in its phosphorylated forms, such as thiamine diphosphate (B83284) (TDP).[9] The prevalence of thiamine varies significantly across different food sources. Key sources include whole grains, legumes, nuts, pork, and fish.[10][11]

The following table summarizes the quantitative thiamine content in a selection of natural food sources. Data is compiled from the U.S. Department of Agriculture (USDA) FoodData Central and other reputable sources to provide a comparative overview.

| Food Source | Serving Size | Thiamine Content (mg) | Percent Daily Value (%DV)* |

| Pork Chop, lean, cooked | 3 ounces (85g) | 0.4 | 33% |

| Trout, cooked | 3 ounces (85g) | 0.4 | 33% |

| Salmon, cooked | 6 oz fillet (170g) | 0.5 | 42% |

| Mussels, cooked | 3 ounces (85g) | 0.3 | 25% |

| Black Beans, cooked | 1 cup (172g) | 0.4 | 33% |

| Lentils, cooked | ¾ cup (175mL) | 0.25 - 0.28 | 21% - 23% |

| Green Peas, cooked | 1 cup (160g) | 0.4 | 33% |

| Brown Rice, cooked | 1 cup (195g) | 0.4 | 33% |

| Sunflower Seeds, roasted | ¼ cup (35g) | 0.5 | 42% |

| Flax Seeds | 1 ounce (28g) | 0.5 | 42% |

| Asparagus, cooked | 1 cup (180g) | 0.3 | 25% |

| Fortified Breakfast Cereal | 1 serving | 1.2 | 100% |

*Percent Daily Value (DV) is based on a 1.2 mg recommendation for adults and children age 4 years and older.[11]

Experimental Protocol: Quantification of Thiamine in Food Matrices

The standard method for the quantitative analysis of thiamine in food is High-Performance Liquid Chromatography (HPLC) with fluorescence detection, often based on the AOAC (Association of Official Analytical Chemists) official methods.[8] This method involves the conversion of thiamine to a fluorescent derivative, thiochrome (B1210408), for sensitive detection.

Principle

Total thiamine content is determined by first liberating thiamine and its phosphorylated esters from the food matrix through acid hydrolysis. Subsequently, enzymatic hydrolysis is used to dephosphorylate the thiamine esters into free thiamine. The free thiamine is then oxidized by potassium ferricyanide (B76249) in an alkaline solution to form thiochrome, a highly fluorescent compound. The thiochrome is extracted and quantified by reverse-phase HPLC with a fluorescence detector.

Detailed Methodology (Adapted from AOAC-based HPLC methods)

1. Sample Preparation and Extraction:

-

Weigh 5 grams of a homogenized food sample into a 100 mL conical flask.

-

Add 60 mL of 0.1 N Hydrochloric Acid (HCl).

-

Blend at high speed for 2-3 minutes.

-

Heat the mixture in a boiling water bath (100 °C) for 1 hour to hydrolyze thiamine esters.

-

Cool the mixture to room temperature.

2. Enzymatic Hydrolysis:

-

Adjust the pH of the cooled extract to 4.0 - 4.5 using a 2.5 M Sodium Acetate solution.

-

Add 200 mg of a suitable enzyme preparation (e.g., Taka-diastase or Mylase 100) to the flask.

-

Shake well to mix and incubate for a minimum of 3 hours (or up to 18 hours) at 45 °C to ensure complete dephosphorylation.

3. Protein Precipitation and Final Preparation:

-

After incubation, add 2 mL of 50% Trichloroacetic acid (TCA) solution to precipitate proteins.

-

Heat the mixture at 100 °C for 15 minutes.

-

Cool to room temperature and adjust the pH to 2.6 - 2.8 with Sodium Acetate.

-

Quantitatively transfer the mixture to a 100 mL volumetric flask and bring to volume with deionized water.

-

Filter the final extract through a 0.45 µm syringe filter into an HPLC vial.

4. Post-Column Derivatization to Thiochrome:

-

The HPLC system is equipped with a post-column reactor.

-

The column effluent (containing separated thiamine) is mixed with an alkaline solution of potassium ferricyanide to oxidize thiamine to thiochrome.

5. HPLC-Fluorescence Detection:

-

Column: C18 reverse-phase column (e.g., 4.6mm x 150mm, 5 µm).

-

Mobile Phase: An isocratic mobile phase, typically a buffered methanol/water solution (e.g., a mixture of sodium-1-hexanesulfonate buffer and methanol).

-

Flow Rate: 1.0 mL/min.

-

Fluorescence Detector: Excitation wavelength set at 365 nm and emission wavelength at 435 nm.

6. Quantification:

-

Prepare a standard curve using certified thiamine hydrochloride standards of known concentrations.

-

The concentration of thiamine in the sample is determined by comparing the peak area of the resulting thiochrome from the sample to the standard curve.

Mandatory Visualizations

Logical Pathway: From Natural Source to Fortified Product

The following diagram illustrates the relationship between naturally occurring thiamine and the synthetic production of this compound for use in food fortification.

Caption: Logical flow from natural thiamine sources to fortified food products.

Experimental Workflow: HPLC Quantification of Thiamine

This diagram outlines the key steps in the experimental protocol for quantifying thiamine in a food sample.

Caption: Workflow for the quantification of thiamine in food via HPLC.

References

- 1. aoac.org [aoac.org]

- 2. pickeringlabs.com [pickeringlabs.com]

- 3. jetir.org [jetir.org]

- 4. Thiamin - Vitamin B1 • The Nutrition Source [nutritionsource.hsph.harvard.edu]

- 5. researchgate.net [researchgate.net]

- 6. pickeringlabs.com [pickeringlabs.com]

- 7. A Simplified, Specific HPLC Method of Assaying Thiamine and Riboflavin in Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medallionlabs.com [medallionlabs.com]

- 9. books.rsc.org [books.rsc.org]

- 10. Top 10 Foods Highest in Thiamin (Vitamin B1) [myfooddata.com]

- 11. Thiamin - Health Professional Fact Sheet [ods.od.nih.gov]

Thiamine Nitrate: A Technical Guide to its Therapeutic Applications in Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiamine, also known as vitamin B1, is an essential water-soluble vitamin crucial for various metabolic processes. Its nitrate salt, thiamine nitrate, is a stable form commonly used in research and pharmaceutical applications. Beyond its fundamental role in preventing deficiency syndromes like beriberi, emerging research has highlighted the potential therapeutic applications of this compound in a range of conditions, including neurodegenerative diseases, cardiovascular disorders, metabolic dysfunctions, and inflammatory states. This technical guide provides an in-depth overview of the current research, focusing on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Core Therapeutic Applications and Quantitative Data

The therapeutic potential of this compound is being explored across several key research areas. The following tables summarize the quantitative data from notable studies.

Neurodegenerative Diseases

Thiamine deficiency has been linked to neurodegeneration, and supplementation is being investigated as a neuroprotective strategy, particularly in Alzheimer's disease.

| Study Focus | Intervention | Key Metric | Result | Significance | Citation |

| Mild Cognitive Impairment (MCI) & Mild Alzheimer's Disease | Benfotiamine (a thiamine derivative) 600 mg/day for 12 months | Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog) | 43% lower increase in ADAS-Cog score in the benfotiamine group compared to placebo. | p = 0.125 (nearly statistically significant) | [1][2][3] |

| Mild Cognitive Impairment (MCI) & Mild Alzheimer's Disease | Benfotiamine (a thiamine derivative) 600 mg/day for 12 months | Clinical Dementia Rating (CDR) | 77% lower worsening in CDR score in the benfotiamine group compared to placebo. | p = 0.034 | [1][3] |

| Alzheimer's Disease | Thiamine 3-8 g/day | Mini-Mental State Examination (MMSE) | Mild beneficial effect observed. | Data reported as preliminary. |

Cardiovascular Disease

Thiamine's role in cardiac energy metabolism has prompted investigations into its efficacy in heart failure.

| Study Focus | Intervention | Key Metric | Result | Significance | Citation |

| Symptomatic Chronic Heart Failure | Thiamine 300 mg/day for 28 days | Left Ventricular Ejection Fraction (LVEF) | Increase in LVEF from 29.5% to 32.8% in the thiamine group, versus a decrease in the placebo group. | Not specified. | |

| Chronic Heart Failure | Thiamine supplementation | LVEF | Meta-analysis of 7 trials (274 patients) showed no significant effect on LVEF. | p = 0.239 | [4] |

| Chronic Heart Failure | Thiamine 300 mg/day for 1 month | Peripheral Edema | 34.6% of patients in the thiamine group reported improvement in edema compared to 3.8% in the placebo group. | p = 0.005 | [5] |

Anti-inflammatory and Antioxidant Effects

Thiamine exhibits anti-inflammatory and antioxidant properties, which are being explored in various contexts.

| Study Focus | Intervention | Key Metric | Result | Significance | Citation |

| Gestational Diabetes Mellitus | Thiamin 100 mg/day for 6 weeks | Serum high-sensitivity C-reactive protein (hs-CRP) | Significant decrease (β -0.98 mg/L). | p = 0.001 | [6] |

| Gestational Diabetes Mellitus | Thiamin 100 mg/day for 6 weeks | Plasma malondialdehyde (MDA) | Significant decrease (β -0.86 µmol/L). | p < 0.001 | [6] |

| Gestational Diabetes Mellitus | Thiamin 100 mg/day for 6 weeks | Gene expression of tumor necrosis factor-alpha (TNF-α) | Downregulated. | p = 0.002 | [6] |

| In vitro (Rat Liver Microsomes) | Thiamine (10⁻⁴–10⁻⁶ M) | Lipid Peroxidation | Inhibition observed. | Not specified. | [7] |

| LPS-stimulated Macrophages | Thiamine (10, 20, or 50 µg/mL) | Pro-inflammatory factors (NO, PGE2, TNF-α, IL-6, IL-1β, NF-κB) | Significant decrease in a concentration-dependent manner. | p < 0.05 | [8] |

Metabolic Disorders and Other Conditions

Thiamine's role in glucose metabolism and its potential in other conditions like septic shock are active areas of research.

| Study Focus | Intervention | Key Metric | Result | Significance | Citation |

| Septic Shock (Thiamine Deficient Subgroup) | Thiamine 200 mg twice daily for 7 days | Lactate levels at 24 hours | Median lactate of 2.1 mmol/L in the thiamine group vs. 3.1 mmol/L in the placebo group. | p = 0.03 | [3] |

| Septic Shock (Thiamine Deficient Subgroup) | Thiamine 200 mg twice daily for 7 days | Mortality | Statistically significant decrease in mortality over time in the thiamine group. | p = 0.047 | [3][9] |

| Diabetic Polyneuropathy | Benfotiamine (300 mg or 600 mg) | Neuropathy symptom score | Dose-dependent improvement with longer treatment duration. | Not specified. | [10] |

| Type 2 Diabetes with Microalbuminuria | High-dose thiamine for 3 months | Urinary albumin excretion | Decreased by 34%. | Not specified. | [10] |

Key Signaling Pathways

Thiamine's therapeutic effects are mediated through its involvement in several critical signaling pathways. The following diagrams illustrate these mechanisms.

Caption: Thiamine's central role in energy metabolism.

References

- 1. The importance of thiamine (vitamin B1) in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thiamine Compounds Alleviate Oxidative Stress, Over-Expression of Pro-Inflammatory Markers and Behavioral Abnormalities in a Mouse Predation Model of PTSD - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Randomized, Double-Blind, Placebo-Controlled Trial of Thiamine as a Metabolic Resuscitator in Septic Shock: A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thiamine Supplementation Alleviates Lipopolysaccharide-Triggered Adaptive Inflammatory Response and Modulates Energy State via Suppression of NFκB/p38 MAPK/AMPK Signaling in Rumen Epithelial Cells of Goats | MDPI [mdpi.com]

- 5. Effects of Thiamin Restriction on Exercise-Associated Glycogen Metabolism and AMPK Activation Level in Skeletal Muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dietary regulation of PI3K/AKT/GSK-3β pathway in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Role of Thiamine in Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Frontiers | Insights Into Thiamine Supplementation in Patients With Septic Shock [frontiersin.org]

- 10. The Impact of Thiamine Treatment in the Diabetes Mellitus | Luong | Journal of Clinical Medicine Research [jocmr.org]

Key physical and chemical properties of thiamine nitrate

An In-depth Technical Guide on the Core Physical and Chemical Properties of Thiamine (B1217682) Nitrate (B79036)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiamine nitrate, a mononitrate salt of thiamine (Vitamin B1), is a vital compound in pharmaceutical and nutritional sciences.[1] It is synthesized from thiamine hydrochloride and serves as a preferred source of Vitamin B1 in many applications, particularly in solid dosage forms and food fortification.[1][2] Its prominence stems from its enhanced stability and non-hygroscopic nature compared to thiamine hydrochloride, which readily absorbs moisture.[2][3] This makes this compound an ideal candidate for use in dry blends, multivitamins, and for fortifying products like wheat flour.[1][3] This guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols for their determination, and logical diagrams to illustrate key structural and procedural aspects.

Physical Properties

This compound presents as a white to off-white crystalline powder or as small, colorless crystals.[1][4][5] It typically has a slight, characteristic odor.[4][5] A key physical advantage is its low hygroscopicity, meaning it does not readily absorb water from the air, contributing to its stability.[1][2][3][4]

Quantitative Physical Data

The following tables summarize the key quantitative physical properties of this compound.

Table 1: General Physical and Chemical Properties

| Property | Value | References |

| Molecular Formula | C₁₂H₁₇N₅O₄S | [1][2][6] |

| Molecular Weight | 327.36 g/mol | [2][6][7][8][9] |

| Melting Point | ~193 - 200 °C (with decomposition) | [4][5][10] |

| pKa | 4.8 (at 25 °C) | [1][3] |

| pH (1% solution) | 6.5 - 7.6 | [5][11] |

| Density | 1.58 g/cm³ | [3] |

| Loss on Drying | ≤ 1.0% | [5][11] |

| Sulphated Ash | ≤ 0.1% - 0.20% | [5][11] |

Table 2: Solubility Profile

| Solvent | Solubility Description | Specific Value (at Temperature) | References |

| Water | Sparingly soluble | 2.7 g / 100 g (at 25 °C / 298 K) | [1][3][4][5] |

| Boiling Water | Freely soluble | ~30 g / 100 mL (at 100 °C) | [1][3][11][12] |

| Ethanol (95%) | Slightly / Very slightly soluble | [1][3][4][5] | |

| Methanol (B129727) | Slightly soluble | [1][3][4][11] | |

| Chloroform | Slightly soluble | [4][12] | |

| Diethyl Ether | Practically insoluble | [5] | |

| DMSO | Soluble | ≥ 20 mg/mL (with ultrasonic) | [13] |

Solubility is temperature-dependent; for instance, it increases with rising temperature in water and various binary solvent systems like water-methanol, water-acetone, and water-isopropanol.[14][15]

Chemical Properties and Structure

This compound is composed of a pyrimidine (B1678525) ring and a thiazole (B1198619) ring, linked by a methylene (B1212753) bridge, with a nitrate counter-ion.[4] The formal IUPAC name is 3-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-5-(2-hydroxyethyl)-4-methylthiazolium nitrate.[5][11]

Caption: Chemical structure of this compound, highlighting its key functional groups.

Stability

This compound is generally more stable than thiamine hydrochloride, especially in dry formulations.[2] Its stability is significantly influenced by pH. It is relatively stable in acidic and neutral solutions but degrades in alkaline conditions (pH > 8), where the thiazole ring can open.[4][16][17] The degradation process is also accelerated by heat and light.[5][16] Studies have shown that in solution, thiamine is significantly more stable at pH 3 than at pH 6.[17] Activation energies for degradation have been found to differ between the nitrate and hydrochloride salts, suggesting different degradation pathways.[16] Crystalline this compound is more chemically stable than its amorphous form.[18]

Incompatibilities

This compound is incompatible with strong oxidizing agents, alkaline solutions, and sulfites.[1][3][16] Contact with these substances can lead to rapid degradation of the vitamin.

Experimental Protocols

The following are detailed methodologies for determining the key properties of this compound, synthesized from pharmacopeial and scientific literature.

Melting Point Determination (Capillary Method)

This method determines the temperature range over which the crystalline solid transitions to a liquid.[19]

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a glass capillary tube (sealed at one end) to a height of 2-3 mm.[20] The sample must be tightly packed by tapping the tube or dropping it through a longer glass tube.[20]

-

Apparatus: A calibrated melting point apparatus with a heated metal block or an oil bath (Thiele tube) is used. The apparatus should have a thermometer or digital temperature sensor and a viewing lens.

-

Procedure:

-

The packed capillary is placed in the heating block of the apparatus.[20]

-

The sample is heated rapidly to a temperature approximately 20°C below the expected melting point.[20]

-

The heating rate is then reduced to 1-2°C per minute to ensure thermal equilibrium.

-

The temperature at which the first drop of liquid appears is recorded as the start of the melting range.

-

The temperature at which the last solid crystal disappears is recorded as the end of the melting range.

-

For this compound, this process is accompanied by decomposition.[5]

-

Solubility Determination (Dynamic Method)

This protocol measures the solubility of this compound in a given solvent at various temperatures.

-

Apparatus: A jacketed glass vessel equipped with a magnetic stirrer, a precision temperature controller (e.g., a water bath), and a laser monitoring system to detect the dissolution of solid particles.

-

Procedure:

-

A known mass of this compound is added to a known mass of the solvent (e.g., water, ethanol-water mixture) in the jacketed vessel to create a suspension.

-

The solution is heated at a controlled rate (e.g., 0.1 K/min) while being continuously stirred.

-

The laser system monitors the turbidity of the solution. The temperature at which the solution becomes completely clear is recorded as the dissolution temperature for that specific concentration.

-

The process is repeated by adding a small, known amount of solvent to the vessel and determining the new, lower dissolution temperature.

-

This is continued across the desired temperature range (e.g., 278.15 K to 313.15 K) to generate a solubility curve.[14][15]

-

It is crucial to verify that the solid phase does not undergo a polymorphic transformation during the experiment, which can be checked using Powder X-ray Diffraction (PXRD) on the solid residue.[15]

-

Identification Test A: Thiochrome Fluorescence Reaction

This is a classic qualitative test for thiamine based on its oxidation to the fluorescent compound thiochrome.[5]

Caption: Experimental workflow for the Thiochrome identification test for Thiamine.

Identification Test B: Nitrate Ion Test

This confirms the presence of the nitrate counter-ion.

-

Procedure: A solution of this compound (e.g., 1 in 50) is prepared.[5]

-

Reaction: The solution will give a positive result for standard qualitative tests for nitrates, such as the brown ring test or reaction with diphenylamine (B1679370) in sulfuric acid.[5]

Assay (High-Performance Liquid Chromatography - HPLC)

This method is used to accurately quantify the amount of this compound in a sample. The following conditions are based on pharmacopeial methods.[5]

-

Apparatus: A standard HPLC system with a UV spectrophotometer detector.

-

Chromatographic Conditions:

-

Detector: UV spectrophotometer set to a wavelength of 254 nm.[5]

-

Column: Octadecylsilanized (ODS) silica (B1680970) gel column (C18), typically 4 mm in diameter and 15-30 cm in length, with a particle size of 5-10 µm.[5]

-

Column Temperature: Constant, between 25-30°C.[5]

-

Mobile Phase: A mixture of an aqueous buffer and organic solvents. A typical mobile phase involves dissolving 1.1 g of sodium 1-octanesulfonate in 1000 mL of diluted acetic acid (1 in 100). 600 mL of this solution is then mixed with 400 mL of a methanol and acetonitrile (B52724) mixture (3:2 v/v).[5]

-

Flow Rate: Adjusted so that the retention time of thiamine is approximately 12 minutes.[5]

-

-

Procedure:

-

Standard Solution: A precisely weighed amount of Thiamine Hydrochloride Reference Standard is dissolved in the mobile phase to a known concentration.

-

Sample Solution: A precisely weighed amount of the this compound sample is dissolved in the mobile phase to a similar concentration.

-

Internal Standard: An internal standard, such as methyl benzoate (B1203000) in methanol, is added to both the sample and standard solutions.[5]

-

Injection: Equal volumes (e.g., 10 µL) of the standard and sample solutions are injected into the chromatograph.[5]

-

Quantification: The ratio of the peak area of thiamine to the peak area of the internal standard is calculated for both the sample and the standard. The amount of this compound in the sample is then determined by comparing these ratios.[5]

-

References

- 1. Page loading... [guidechem.com]

- 2. acrosschem.com [acrosschem.com]

- 3. This compound | 532-43-4 [chemicalbook.com]

- 4. Page loading... [guidechem.com]

- 5. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. This compound | C12H17N5O4S | CID 10762 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound, European Pharmacopoeia (EP) Reference Standard | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 9. This compound | Fisher Scientific [fishersci.ca]

- 10. parchem.com [parchem.com]

- 11. uspbpep.com [uspbpep.com]

- 12. Thiamine | C12H17N4OS+ | CID 1130 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. researchgate.net [researchgate.net]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. d-nb.info [d-nb.info]

- 17. Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. thinksrs.com [thinksrs.com]

- 20. chem.libretexts.org [chem.libretexts.org]

Thiamine nitrate's safety, toxicity, and handling guidelines

An In-depth Technical Guide to the Safety, Toxicity, and Handling of Thiamine Nitrate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the safety, toxicity profile, and handling guidelines for this compound (Vitamin B1 Mononitrate). The information is compiled from regulatory assessments, safety data sheets, and scientific literature to support its use in research and pharmaceutical development.

Chemical and Physical Properties

This compound is the mononitrate salt of thiamine (Vitamin B1). It is a more stable form than thiamine hydrochloride and is commonly used in pharmaceuticals and fortified foods.[1]

| Property | Value | Reference |

| CAS Number | 532-43-4 | [2] |

| EC Number | 208-537-4 | [2] |

| Molecular Formula | C12H17N5O4S | [2] |

| Physical State | White to yellow crystalline powder | [3] |

| Solubility | 2.7 g/100 mL in water at 20°C. Solutions at pH 4.0 show greater stability. | [3] |

| Stability | Considered stable under normal conditions. More stable than thiamine hydrochloride. Protect from light. | [4] |

| Incompatibilities | Strong oxidizing agents. | [5] |

| Decomposition | Fire or decomposition may produce toxic gases, including carbon oxides, nitrogen oxides, and sulfur oxides. | [5] |

Mechanism of Action: Thiamine Metabolic Pathway

Thiamine is an essential micronutrient that, in its active form, thiamine diphosphate (TDP), acts as a critical coenzyme for several key enzymes in carbohydrate and amino acid metabolism.[6] Its role is central to cellular energy production.

Upon absorption, thiamine is converted to its active forms, primarily Thiamine Diphosphate (TDP), also known as Thiamine Pyrophosphate (TPP). This conversion is catalyzed by thiamine pyrophosphokinase.[7][8] TDP serves as a cofactor for enzymes essential to the citric acid cycle and the pentose phosphate pathway, including:

-

Pyruvate Dehydrogenase Complex (PDH): Links glycolysis to the citric acid cycle by converting pyruvate to acetyl-CoA.[6][8]

-

α-Ketoglutarate Dehydrogenase Complex (KGDHC): A key enzyme within the citric acid cycle.[6][8]

-

Branched-chain α-ketoacid Dehydrogenase Complex (BCKDC): Involved in the catabolism of branched-chain amino acids (leucine, isoleucine, and valine).[6]

-

Transketolase (TK): A crucial enzyme in the pentose phosphate pathway, which produces NADPH and the precursor for nucleotide synthesis.[6]

A deficiency in thiamine impairs these pathways, leading to insufficient energy production and the buildup of toxic byproducts like lactate, which particularly affects tissues with high energy demands, such as the nervous system and heart.[8]

Toxicological Profile

This compound exhibits a very low toxicity profile across acute and repeated-dose studies. The U.S. Food and Drug Administration (FDA) lists thiamine mononitrate as Generally Recognized as Safe (GRAS) for its intended use as a direct food substance.[3]

Acute Toxicity

Acute toxicity studies indicate a low level of hazard. The oral LD50 in mice is greater than 5,000 mg/kg, and no adverse effects were observed at this dose.[3]

| Species | Route | LD50 | Reference |

| Mouse | Oral | > 5,000 mg/kg | [3] |

| Mouse | Intraperitoneal | 387 mg/kg | [5] |

| Mouse | Intravenous | 84 mg/kg | [5] |

| Rat | Oral | 15,900 mg/kg | [4] |

| Rabbit | Intravenous | 113 mg/kg | [5] |

| Dog | Intravenous | 350 mg/kg | [5] |

Irritation and Sensitization

-

Skin Irritation: this compound is not considered a skin irritant.[3][5] In a study on rabbits using a 20% solution, no dermal irritation was observed.[3]

-

Eye Irritation: It is classified as mildly irritating to the eyes.[3] A study in rabbits with a 2.5% solution resulted in temporary redness in some animals, which resolved within 24 hours.[3] However, other sources classify it as a serious eye irritant, warranting the use of eye protection during handling.[9]

-

Sensitization: While some safety data sheets state no known sensitizing effects, thiamine is generally considered a potential sensitizer, particularly through inhalation of dust.[3][5] The European Food Safety Authority (EFSA) regards it as a skin and respiratory sensitiser.[3]

Repeated-Dose Toxicity

No adverse effects have been observed in repeated-dose studies.[3]

-

In a 7-day study, mice administered 5,000 mg/kg/day via gavage showed no adverse effects.[3]

-

In longer-term studies in rats (4 to 20 weeks), no toxicity was observed at doses up to 1,500 mg/kg/day.[3]

Due to the lack of observed toxicity at high doses, a No-Observed-Adverse-Effect-Level (NOAEL) for risk assessment purposes has not been identified by regulatory bodies like the U.S. Environmental Protection Agency (EPA).[3][10]

Mutagenicity and Carcinogenicity

-

Mutagenicity: this compound is not expected to be mutagenic; it has produced negative results in mutagenicity studies such as the Ames assay.[3]

-

Carcinogenicity: It is not expected to be carcinogenic and is not listed as a carcinogen by IARC, NTP, or OSHA.[3][5]

Experimental Protocols

Toxicological assessments of this compound follow standardized methodologies, such as the OECD Guidelines for the Testing of Chemicals. These protocols ensure data reliability and animal welfare.

Generalized Workflow for Toxicity Testing

The workflow for assessing the toxicity of a substance like this compound involves a stepwise approach, starting with existing data analysis and progressing to in vivo tests only when necessary.

Acute Oral Toxicity - Acute Toxic Class Method (Based on OECD 423)

-

Objective: To determine the acute oral toxicity and classify the substance.

-

Principle: A stepwise procedure using a small number of animals per step. Depending on mortality or morbidity, further groups may be dosed at higher or lower fixed dose levels (e.g., 300, 2000, 5000 mg/kg).

-

Animal Model: Typically, young adult female rats (e.g., Wistar strain).

-

Methodology:

-

Animals are fasted prior to dosing.

-

The test substance (this compound) is administered in a single dose by oral gavage. The vehicle is typically water.

-

A starting dose (e.g., 2000 mg/kg) is selected based on existing data. A group of 3 animals is dosed.

-

Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, respiration, autonomic/CNS effects), and body weight changes for at least 14 days.

-

If mortality is observed, the test is repeated at a lower dose level. If no mortality occurs, the test may be repeated at a higher dose level to confirm low toxicity.

-

At the end of the observation period, all surviving animals are subjected to gross necropsy.

-

-

Outcome: The method allows for classification of the substance into a GHS category based on the observed outcomes. For this compound, this method confirms an LD50 > 5000 mg/kg.[3]

Acute Dermal Irritation/Corrosion (Based on OECD 404)

-

Objective: To assess the potential for dermal irritation or corrosion.

-

Animal Model: Healthy young adult albino rabbits.

-

Methodology:

-

The day before the test, the fur is clipped from the dorsal area of the trunk of the animal.

-

A 0.5 g dose of the test substance (moistened with a small amount of water to form a paste) is applied to a small area (~6 cm²) of intact skin.

-

The test site is covered with a gauze patch and a semi-occlusive dressing for a 4-hour exposure period.

-

After 4 hours, the dressing is removed, and the skin is gently cleaned to remove any residual substance.

-

The skin is examined for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

-

Dermal reactions are scored according to a standardized grading scale (e.g., 0=none, 4=severe).

-

-

Outcome: this compound produces no significant irritation, with irritation scores of 0.[3]

Acute Eye Irritation/Corrosion (Based on OECD 405)

-

Objective: To assess the potential for eye irritation or corrosion.

-

Animal Model: Healthy young adult albino rabbits.

-

Methodology:

-

The test substance (typically 0.1 mL of a solution or 0.1 g of a solid) is applied in a single dose into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.

-

The eyelids are held together for about one second to prevent loss of the material.

-

The eyes are examined for ocular lesions (in the cornea, iris, and conjunctiva) at 1, 24, 48, and 72 hours after application.

-

Observations are scored based on a standardized scale (e.g., for corneal opacity, iris lesions, redness, and chemosis of the conjunctiva).

-

The reversibility of any observed lesions is monitored for up to 21 days.

-

-

Outcome: this compound is found to be a mild, temporary irritant.[3]

Handling and Safety Guidelines

While this compound has a low toxicity profile, prudent laboratory practices should always be followed.

Engineering Controls

-

Use in a well-ventilated area. Local exhaust ventilation is recommended to control dust generation.[9]

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear safety glasses with side-shields or goggles.[9]

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.[9]

-

Respiratory Protection: If dust is generated and ventilation is inadequate, a NIOSH-approved particulate respirator should be used.[5]

Handling and Storage

-

Handling: Avoid contact with skin and eyes. Avoid generating dust. Wash hands thoroughly after handling.[9]

-

Storage: Store in a tightly closed container in a dry, well-ventilated place. Protect from light.[4][9]

First Aid Measures

-

After Inhalation: Move person to fresh air. If symptoms persist, consult a physician.[5]

-

After Skin Contact: Wash off with soap and plenty of water.[5]

-

After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[9]

-

After Ingestion: Rinse mouth with water. If symptoms persist, consult a physician.[5]

Conclusion

This compound is a substance with very low acute and chronic toxicity. It is not mutagenic or carcinogenic and is not a skin irritant, though it can be a mild eye irritant and a potential sensitizer. Its safety is well-established, as evidenced by its GRAS status with the FDA and positive assessments by EFSA. Standard laboratory handling procedures, including the use of appropriate PPE to avoid eye contact and dust inhalation, are sufficient to ensure safety for researchers, scientists, and drug development professionals.

References

- 1. Reaction mechanisms of thiamin diphosphate enzymes: redox reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C12H17N5O4S | CID 10762 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. downloads.regulations.gov [downloads.regulations.gov]

- 4. KEGG PATHWAY: Thiamine metabolism - Reference pathway [kegg.jp]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. Thiamine Biochemistry [thiamine.dnr.cornell.edu]

- 7. SMPDB [smpdb.ca]

- 8. portlandpress.com [portlandpress.com]

- 9. Reaction mechanisms of thiamin diphosphate enzymes: defining states of ionization and tautomerization of the cofactor at individual steps - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Federal Register :: Thiamine Mononitrate; Exemption From the Requirement of a Tolerance [federalregister.gov]

Navigating the Research Landscape of Thiamine Nitrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiamine (B1217682) nitrate (B79036), a synthetic, stable salt of thiamine (Vitamin B1), is a critical micronutrient with a well-established role in cellular metabolism. Its importance extends from being a dietary supplement to its potential therapeutic applications in various research and clinical settings. This technical guide provides an in-depth overview of the regulatory status, key quantitative data, experimental protocols, and relevant biological pathways concerning thiamine nitrate, tailored for professionals in the field of drug development and scientific research.

Regulatory Status and Guidelines

The regulatory landscape for this compound is multifaceted, largely governed by its long-standing use and established safety profile. In the United States, thiamine mononitrate is designated as Generally Recognized as Safe (GRAS) by the Food and Drug Administration (FDA) for its use as a direct food substance and nutrient supplement[1]. This status is pivotal for researchers as it implies a substantial body of scientific evidence supporting its safety under intended conditions of use.